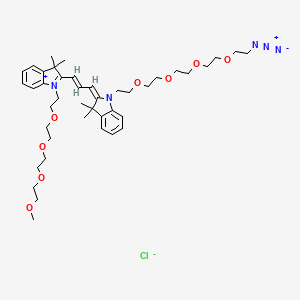

N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Description

Properties

Molecular Formula |

C42H62ClN5O8 |

|---|---|

Molecular Weight |

800.4 g/mol |

IUPAC Name |

(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

YRFRBTOMOUXLRJ-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 |

Origin of Product |

United States |

Foundational & Exploratory

What is N-(m-PEG4)-N'-(azide-PEG4)-Cy3 structure?

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Introduction

This compound is a specialized bifunctional molecule designed for advanced bioconjugation applications in research and drug development. This molecule integrates a bright fluorescent dye (Cy3), two hydrophilic polyethylene glycol (PEG4) spacers, and a reactive azide group, enabling the precise and stable labeling of target biomolecules. Its unique structure is particularly valuable for synthesizing fluorescent probes, imaging agents, and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols.

Core Molecular Structure and Functionality

The architecture of this compound is tripartite, consisting of a central fluorophore, flexible linkers, and a reactive handle for conjugation.

-

Cyanine3 (Cy3) Core : The heart of the molecule is the Cy3 dye, a member of the cyanine family known for its bright orange-red fluorescence.[4][5] It possesses a high quantum yield and strong photostability, making it an excellent choice for sensitive detection in fluorescence microscopy, flow cytometry, and immunoassays.[4][6][7]

-

Dual PEG4 Spacers : The Cy3 core is flanked by two discrete polyethylene glycol chains, each containing four ethylene glycol units (PEG4). These PEG linkers serve several critical functions in bioconjugation:[8][9]

-

Enhanced Hydrophilicity : They significantly increase the water solubility of the entire molecule and its conjugates, which is crucial for preventing the aggregation of hydrophobic drugs or proteins.[8][10]

-

Biocompatibility and Reduced Immunogenicity : PEG chains can form a hydration shell that masks the conjugated molecule from the immune system, reducing the likelihood of an immune response.[8][9]

-

Flexible Spacer : The PEG chains act as flexible spacers, minimizing steric hindrance between the dye and the target biomolecule, thereby preserving the biological activity of the target.[9][11]

-

-

Terminal Azide Group (N3) : One of the PEG chains is terminated with an azide group. This functional group is the reactive handle for covalent attachment to other molecules via "click chemistry".[12] The azide is highly selective and stable under most biological conditions, reacting efficiently with alkyne-modified molecules to form a stable triazole linkage.[12][13]

Quantitative Data

The key physicochemical and spectral properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | ~800.4 g/mol | [3][7][12] |

| CAS Number | 2107273-38-9 | [1][3] |

| Appearance | Red solid | [14] |

| Solubility | Water, DMSO, DMF | [15][16] |

| Excitation Maximum (λex) | ~550 - 555 nm | [4][15] |

| Emission Maximum (λem) | ~570 nm | [4][7][15] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [14] |

| Reactive Group | Azide (N₃) | [12][15] |

| Storage Temperature | -20°C, protected from light | [1][17] |

Applications in Research and Drug Development

This molecule is a versatile tool with numerous applications:

-

Fluorescent Labeling : It can be used to attach a bright, stable fluorescent tag to proteins, nucleic acids, and other biomolecules for visualization and tracking in living cells.[2][18]

-

PROTAC Synthesis : The molecule is specifically designed as a linker for creating Proteolysis-Targeting Chimeras (PROTACs).[1][3] In this context, the azide group can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, with the Cy3 dye enabling visualization and tracking of the PROTAC itself.

-

Drug Delivery Systems : The PEG linkers improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability in biological systems.[8][10][19] The fluorescent tag allows for real-time monitoring of the drug's distribution and metabolism.[4]

-

Biosensor Development : The Cy3 dye is a central component in the design of biosensors for detecting specific biomarkers, pathogens, or toxins with high sensitivity.[4]

Experimental Protocols: Bioconjugation via Click Chemistry

The azide group on this compound enables its conjugation to alkyne-modified molecules through click chemistry. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a general methodology for conjugating this compound to a protein that has been previously modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein solution (in a compatible buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Reagent Preparation:

-

Azide-Cy3 Stock Solution : Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[20] Vortex until fully dissolved. This solution can be stored at -20°C, protected from light.[20]

-

Catalyst Premix (THPTA/CuSO₄) : Just before use, mix the THPTA ligand solution with the CuSO₄ solution in a 2:1 or greater molar ratio (e.g., 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄).[21] Let it incubate for a few minutes. This complex helps stabilize the Cu(I) ion and improves reaction efficiency in aqueous solutions.[21]

-

Reducing Agent : Prepare a fresh solution of Sodium Ascorbate in water. This solution is prone to oxidation and should be made immediately before initiating the reaction.[21]

Reaction Procedure:

-

In a microcentrifuge tube, combine your alkyne-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 4 to 50 equivalents) is typically used to ensure efficient labeling.[21]

-

Add the pre-mixed THPTA/CuSO₄ catalyst solution to the reaction mixture. A final concentration of 1-2 mM copper is often effective.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).[21] Vortex briefly to mix.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[21] For some substrates, incubation can be extended or performed at elevated temperatures (e.g., 40°C) to increase yield.[20]

-

Once the reaction is complete, the resulting fluorescently labeled protein conjugate must be purified from excess reagents.

Purification:

-

Size-Exclusion Chromatography (SEC) : This is a common method to separate the larger labeled protein from smaller molecules like the unreacted dye and catalyst components.

-

Dialysis : Extensive dialysis against a suitable buffer can also be used to remove small-molecule impurities.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications involving live cells or where the copper catalyst may be toxic, a copper-free version of click chemistry, known as SPAAC, can be employed.[12] In this case, the azide group on the dye reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.[3][12] The protocol is simpler, involving the direct mixing of the azide-dye and the DBCO-modified target molecule in a physiological buffer.

References

- 1. amsbio.com [amsbio.com]

- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 6. Cy3 Dye | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. scbt.com [scbt.com]

- 12. Azide | BroadPharm [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 15. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]

- 16. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. interchim.fr [interchim.fr]

- 19. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]

- 20. metabion.com [metabion.com]

- 21. broadpharm.com [broadpharm.com]

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 chemical properties

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized bifunctional fluorescent probe designed for the covalent labeling of biomolecules. This molecule incorporates a bright and photostable Cyanine3 (Cy3) fluorophore, an azide group for bioorthogonal "click" chemistry, and two polyethylene glycol (PEG4) spacers. The methoxy-terminated (m-PEG) portion enhances solubility and reduces non-specific binding, while the azide-terminated PEG linker provides a reactive handle for covalent attachment to alkyne-modified targets.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, serving as a technical resource for researchers in bioconjugation, cell imaging, and drug development.

Core Chemical and Physical Properties

The properties of this compound are largely defined by its three core components: the Cy3 dye, the PEG linkers, and the azide reactive group. The dual PEGylation significantly enhances aqueous solubility and biocompatibility while minimizing steric hindrance during conjugation reactions.[1] The Cy3 fluorophore offers bright, stable red-orange fluorescence, making it suitable for a wide range of imaging applications.[2]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of this compound and related Cy3-azide compounds.

| Property | Value | References |

| Molecular Formula | C₄₄H₆₆ClN₅O₁₀ (for a structurally similar compound) | [1] |

| Molecular Weight | ~800.4 g/mol | [2][3] |

| Appearance | Red solid | [4] |

| Purity | Typically >95% (as determined by HPLC) | [4] |

Table 1: Physical and Chemical Properties

| Parameter | Value | References |

| Excitation Maximum (λex) | ~553 - 555 nm | [4][5] |

| Emission Maximum (λem) | ~569 - 570 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [5][6] |

| Recommended Laser Lines | 532 nm, 555 nm | [4] |

| Spectrally Similar Dyes | Alexa Fluor® 555, CF® 555 Dye | [4] |

Table 2: Spectroscopic Properties

| Parameter | Details | References |

| Solubility | Soluble in Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [4][7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Stable for up to 24 months under these conditions. | [7][8] |

| Shipping Conditions | Can be shipped at ambient temperature for short periods (up to 3 weeks). | [7][8] |

| pH Sensitivity | Fluorescence is stable and insensitive across a pH range of 4 to 10. | [4] |

Table 3: Handling and Storage Information

Applications and Reaction Mechanisms

The primary utility of this compound lies in its ability to participate in bioorthogonal click chemistry reactions. The azide group allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group, even in complex biological mixtures.[9] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[10]

There are two main types of azide-alkyne cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to rapidly and irreversibly join terminal alkynes and azides.[4][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The reaction is driven by the release of ring strain and is ideal for live-cell imaging where copper toxicity is a concern.[4][12][]

Experimental Protocols

The following are generalized protocols for the use of azide-functionalized dyes in bioconjugation. Optimization may be required for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Proteins

This protocol is adapted for labeling alkyne-modified proteins in a solution such as a cell lysate.[1][2]

Materials:

-

Alkyne-modified protein sample (1-5 mg/mL)

-

Azide-PEG-Cy3 dye (10 mM stock in DMSO)

-

Protein Labeling Buffer (containing THPTA ligand, copper(II) sulfate, and aminoguanidine)

-

Ascorbic acid (50 mM stock in water, freshly prepared)

-

PBS buffer (pH 7.4)

-

Purification columns (e.g., Zeba™ Dye and Biotin Removal Spin Columns)

Procedure:

-

Prepare the Reaction Mixture: In a microfuge tube, combine the following in order:

-

50 µL of alkyne-modified protein solution.

-

A volume of Protein Labeling Buffer to bring the final reaction volume to ~200 µL.

-

Add the Azide-PEG-Cy3 stock solution to a final concentration of 20-50 µM. The optimal dye excess will depend on the degree of alkyne modification on the protein.[2]

-

-

Initiate the Reaction: Add the freshly prepared ascorbic acid solution to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I) state.[2][8]

-

Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a spin column or other suitable chromatography method as per the manufacturer's instructions.[14] The labeled protein is now ready for downstream analysis.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Cultured cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).[8]

-

Cyclooctyne-functionalized probe (e.g., DBCO-Cy3, as this compound is azide-functionalized and would be used to label alkyne-modified cells). For the purpose of this protocol, we will assume the roles are reversed and we are labeling azide-modified cells with a DBCO-Cy3 probe.

-

Labeling buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation: Culture cells with an appropriate azido-sugar (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell-surface glycans.[15]

-

Washing: Gently wash the cells twice with labeling buffer to remove unincorporated azido-sugars.

-

Labeling: Add the DBCO-Cy3 probe (or other strained alkyne probe) to the cells at a final concentration of 2-25 µM.[16][17]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time may vary by cell type and probe concentration.

-

Final Wash: Wash the cells three times with labeling buffer to remove the unreacted probe.

-

Imaging: The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Characterization and Quality Control

The purity and identity of the final labeled conjugate should be confirmed to ensure reliable experimental results.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the fluorescent probe and the final conjugate, separating the labeled product from unreacted dye and biomolecule.[4]

-

Mass Spectrometry (MS): Mass spectrometry can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety to the target biomolecule.[18][19]

-

NMR Spectroscopy: For the unconjugated probe, ¹H and ¹³C NMR can be used to confirm the chemical structure, including the presence of the azide group (a characteristic peak around 50 ppm in ¹³C NMR for the carbon adjacent to the azide).[20]

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, biocompatible PEG linkers, and bioorthogonal azide group make it an excellent choice for a wide range of applications, from in vitro protein conjugation to live-cell imaging. By leveraging the specificity and efficiency of click chemistry, researchers can achieve precise and robust labeling for sensitive and accurate downstream analysis.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. dnalc.cshl.edu [dnalc.cshl.edu]

- 4. interchim.fr [interchim.fr]

- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 6. Cyanine 3 azide [equivalent to Cy3® azide] | AAT Bioquest [aatbio.com]

- 7. Cy3B azide | AAT Bioquest [aatbio.com]

- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry – Med Chem 101 [medchem101.com]

- 12. vectorlabs.com [vectorlabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Photophysical Properties of Cy3-PEG4-Azide Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of the Cy3-PEG4-azide fluorophore. The inclusion of a polyethylene glycol (PEG) linker and an azide group makes this derivative of the cyanine 3 (Cy3) dye a versatile tool for bioconjugation and cellular imaging.

Core Photophysical Properties of Cy3-PEG4-Azide

The photophysical characteristics of Cy3-PEG4-azide are crucial for its application in fluorescence-based assays. These properties are summarized in the tables below. It is important to note that the quantum yield of cyanine dyes, including Cy3, is highly sensitive to the local environment, such as solvent polarity, viscosity, and conjugation to biomolecules.

Table 1: General Photophysical Properties of Cy3-PEG4-Azide

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [1][2][3] |

| Emission Maximum (λem) | ~570 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][3] |

| Reported Quantum Yield (Φ) of Cy3 Azide | 0.31 | [1] |

| Estimated Quantum Yield (Φ) of Cy3-PEG4-Azide | ~0.78* |

*Note: The quantum yield of Cy3 has been shown to increase by approximately 2.5-fold upon conjugation to a PEG linker[4]. This estimated value is based on the reported quantum yield of the non-PEGylated Cy3 azide.

Table 2: Influence of Solvent Polarity on the Fluorescence Quantum Yield of Cy3

| Solvent | Quantum Yield (Φ) | Reference(s) |

| Water | 0.04 | [4] |

| Methanol | Low (qualitative) | [5] |

| Ethanol | Moderate (qualitative) | [6] |

| Glycerol (90% in water) | High (qualitative) | [5] |

| Tris Buffer | 0.09 | [6] |

| Covalently bound to single-stranded DNA | ~0.20 - 0.40 | [7] |

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Cy3-PEG4-azide solution of unknown quantum yield

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectroscopic grade solvents

Procedure:

-

Selection of a Standard: Choose a quantum yield standard that absorbs at the excitation wavelength of the sample and emits in a similar spectral region.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the Cy3-PEG4-azide sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the solutions.

-

Record the corrected fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Protein Labeling using Copper-Catalyzed Click Chemistry

Cy3-PEG4-azide is designed for facile conjugation to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Cy3-PEG4-azide

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified protein in a suitable buffer.

-

Prepare stock solutions of Cy3-PEG4-azide, CuSO₄, sodium ascorbate, and THPTA.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein, Cy3-PEG4-azide, and the THPTA ligand.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours.

-

Purification: Purify the labeled protein from unreacted dye and other reagents using size-exclusion chromatography or another suitable purification method.

-

Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Cy3).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Protein Labeling and Purification

Caption: Workflow for labeling a protein with Cy3-PEG4-azide.

Signaling Pathway: FRET-Based Detection of Protein-Protein Interaction

Cy3 is a common donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, often paired with an acceptor like Cy5. This allows for the study of molecular interactions, such as protein-protein binding, in real-time.

Caption: FRET-based signaling of protein interaction.

References

- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional linker molecule integral to advanced applications in biochemical research and drug development. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's specifications, experimental protocols for its use, and a conceptual framework for its application in targeted protein degradation.

Core Molecular Properties

This compound is a chemical compound that integrates a cyanine dye (Cy3), a flexible polyethylene glycol (PEG) linker, and a reactive azide group. This molecular architecture makes it a versatile tool for bio-conjugation, enabling the linkage of various molecules through "click chemistry." The PEG component enhances solubility in aqueous solutions, a critical feature for biological experiments.

| Property | Value |

| Molecular Weight | 800.4 g/mol [1][2] |

| Chemical Formula | C42H62ClN5O8[2] |

| CAS Number | 2107273-38-9[2][3] |

| Purity | Typically ≥98%[1][2] |

| Excitation Maximum (λex) | 555 nm[2] |

| Emission Maximum (λem) | 570 nm[2] |

| Solubility | Water, DMSO, DMF, DCM[2] |

| Storage Conditions | -20°C[2][3] |

Primary Applications

The unique structure of this compound lends itself to two primary applications in biomedical research: as a fluorescent labeling agent and as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

-

Fluorescent Labeling: The Cy3 fluorophore allows for the visualization and tracking of molecules. The terminal azide group can be covalently attached to alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as click chemistry. This enables the fluorescent labeling of proteins, nucleic acids, and other cellular components.

-

PROTAC Synthesis: This molecule is specifically designed as a linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the bridge connecting the target protein ligand and the E3 ligase ligand. The fluorescent Cy3 tag can also be used to study the localization and trafficking of the resulting PROTAC.

Experimental Protocols

The following are generalized protocols for the use of this compound in its primary applications. Optimization may be required for specific experimental systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This protocol describes the labeling of an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the chelating ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound.

-

Add the chelating ligand to the CuSO4 solution and pre-incubate for a few minutes.

-

Add the CuSO4/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove unreacted reagents by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

-

PROTAC Synthesis via Click Chemistry

This protocol outlines a general approach for synthesizing a PROTAC using this compound as a linker between an alkyne-modified target protein ligand and an E3 ligase ligand.

Materials:

-

Alkyne-modified target protein ligand

-

E3 ligase ligand

-

This compound

-

Reagents for CuAAC (as listed above) or SPAAC (if using a strained alkyne)

-

Appropriate solvents for synthesis and purification (e.g., DMF, DMSO, acetonitrile)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction:

-

Dissolve the alkyne-modified target protein ligand and a molar equivalent of this compound in a suitable solvent.

-

Perform a CuAAC reaction as described in the labeling protocol to conjugate the linker to the target protein ligand.

-

-

Purification:

-

Purify the resulting product using HPLC to isolate the azide-functionalized intermediate.

-

-

Second Conjugation:

-

The purified intermediate can then be conjugated to the E3 ligase ligand through a separate chemical reaction, which will depend on the functional groups present on the E3 ligase ligand.

-

Visualizations

PROTAC Signaling Pathway

Caption: A diagram illustrating the mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Workflow for Biomolecule Labeling

Caption: A simplified workflow for the fluorescent labeling of a biomolecule using click chemistry.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store at the recommended temperature of -20°C and protect from light to prevent degradation of the fluorophore.

For more detailed safety information, refer to the SDS of chemically similar azide- and cyanine dye-containing compounds.

References

An In-depth Technical Guide to Click Chemistry with Azide-PEG-Cy3 Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-PEG-Cy3 linkers. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively employ these powerful tools in their work. We will delve into the core concepts of click chemistry, the individual components of the azide-PEG-Cy3 linker, and provide detailed experimental protocols and quantitative data to facilitate the design and execution of experiments.

The Core Concepts of Click Chemistry

Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible, making them ideal for the modification of biological molecules.[1][2] The most prominent examples of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][][5] CuAAC reactions are known for their rapid kinetics and high yields.[3] The reaction is typically performed in aqueous buffers and is tolerant of a wide range of functional groups, making it suitable for bioconjugation.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[][9] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst.[] This makes SPAAC particularly well-suited for applications in living cells and organisms.[]

The Azide-PEG-Cy3 Linker: A Tripartite Tool

The azide-PEG-Cy3 linker is a versatile molecule that combines three key components, each with a distinct function:

-

Azide (N₃): This functional group serves as the reactive handle for click chemistry, enabling covalent attachment to a molecule containing a terminal alkyne or a strained cyclooctyne.[10][11] The azide group is small, stable, and bioorthogonal, meaning it does not typically react with other functional groups found in biological systems.[12]

-

Polyethylene Glycol (PEG): The PEG component is a flexible, hydrophilic spacer that offers several advantages in bioconjugation.[13][14][15] PEGylation can enhance the solubility and stability of the conjugated molecule, reduce immunogenicity, and improve its pharmacokinetic profile by increasing circulation time.[13][14][16][17]

-

Cyanine 3 (Cy3): Cy3 is a bright, orange-fluorescent dye that is widely used for labeling and imaging.[18][19][20][21] Its photostability and high quantum yield make it an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[18][19][20]

Quantitative Data

The following tables summarize key quantitative data for Cy3 fluorophore and typical click chemistry reactions.

| Property | Value | Source |

| Excitation Maximum (λex) | ~550 nm | [18][19] |

| Emission Maximum (λem) | ~570 nm | [18][19] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [22] |

| Fluorescence Quantum Yield | 0.31 | [22] |

Table 1: Physicochemical and Fluorescence Properties of Cy3.

| Parameter | CuAAC | SPAAC |

| Reaction Rate | Very fast (minutes to a few hours) | Fast (minutes to a few hours), rate is dependent on the cyclooctyne used. |

| Typical Yield | High to quantitative | High to quantitative |

| Catalyst Required | Yes (Copper (I)) | No |

| Biocompatibility | Good, but copper catalyst can be cytotoxic | Excellent, no cytotoxic metal catalyst required |

| Common Applications | In vitro conjugation, surface modification, material science | Live-cell imaging, in vivo studies, conjugation of sensitive biomolecules |

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions.

Experimental Protocols

This section provides detailed protocols for the labeling of proteins and oligonucleotides using azide-PEG-Cy3 linkers via CuAAC.

Labeling of a Protein with Azide-PEG-Cy3 (CuAAC)

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-PEG-Cy3 linker.

Materials:

-

Alkyne-modified protein

-

Azide-PEG-Cy3

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve Azide-PEG-Cy3 in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 250 mM solution of THPTA in water.

-

Prepare a 500 mM solution of sodium ascorbate in water (prepare fresh).

-

-

Prepare the Catalyst Premix:

-

In a microcentrifuge tube, mix 1 µL of 50 mM CuSO₄ with 5 µL of 250 mM THPTA.

-

-

Labeling Reaction:

-

In a separate microcentrifuge tube, add the alkyne-modified protein.

-

Add a 5- to 20-fold molar excess of the Azide-PEG-Cy3 stock solution to the protein solution.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding a 20-fold molar excess of freshly prepared sodium ascorbate.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted Azide-PEG-Cy3 and other small molecules using a desalting spin column equilibrated with PBS.

-

Collect the purified, labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Labeling of an Oligonucleotide with Azide-PEG-Cy3 (CuAAC)

This protocol outlines the labeling of an alkyne-modified oligonucleotide.[23]

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-PEG-Cy3

-

Copper(II)-TBTA complex (10 mM in 55% DMSO)

-

Sodium ascorbate (5 mM in water, prepare fresh)

-

2M Triethylammonium acetate buffer, pH 7.0

-

DMSO

-

Acetone (for precipitation)

Procedure:

-

Prepare the Reaction Mixture:

-

Initiate the Reaction:

-

Incubation:

-

Purification:

Visualizing Experimental Workflows

Graphviz diagrams are provided below to illustrate common experimental workflows involving azide-PEG-Cy3 linkers.

Caption: Workflow for CuAAC labeling of an alkyne-modified protein.

References

- 1. benchchem.com [benchchem.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. bioclone.net [bioclone.net]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. interchim.fr [interchim.fr]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 11. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 12. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 13. purepeg.com [purepeg.com]

- 14. precisepeg.com [precisepeg.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 17. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. lifetein.com [lifetein.com]

- 20. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 21. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the bifunctional fluorescent linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy3, and its strategic application in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a critical tool for synthesizing fluorescently labeled PROTACs, enabling advanced downstream analysis of their biological activity.

Introduction to this compound

This compound is a specialized chemical linker designed for bioconjugation. Its structure is tripartite, featuring:

-

A Cy3 Fluorophore: A bright, photostable cyanine dye that allows for sensitive fluorescent detection.[1][2]

-

Two Polyethylene Glycol (PEG4) Spacers: These flexible, hydrophilic linkers enhance the molecule's solubility in aqueous media, improve biocompatibility, and provide spatial separation between the dye and the conjugated molecule, minimizing steric hindrance.[3][]

-

An Azide (N₃) Group: This functional group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.[1][5] The azide group readily reacts with alkyne-modified molecules to form a stable triazole linkage.[6][]

In PROTAC development, this molecule is not a PROTAC itself but a tool used to fluorescently tag a PROTAC molecule or one of its components. This labeling is instrumental for a variety of assays, including cellular imaging, binding studies, and target engagement verification.[8][9]

Physicochemical and Spectroscopic Properties

Understanding the properties of the Cy3 fluorophore is essential for designing experiments and selecting appropriate instrumentation.

| Property | Value / Description | Reference(s) |

| Excitation Maximum (λex) | ~550 - 555 nm | [1][10][] |

| Emission Maximum (λem) | ~570 nm | [1][2][] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [10] |

| Quantum Yield | High, ensuring strong fluorescence intensity. | [1] |

| Solubility | The PEG linkers confer excellent hydrophilicity. | [3] |

| pH Sensitivity | Fluorescence is stable over a broad pH range. | [1][10] |

| Photostability | Exhibits strong resistance to photobleaching. | [1] |

Applications in PROTAC Development

The primary utility of this compound is the creation of fluorescent PROTACs to enable robust characterization of their mechanism of action.

Synthesis of Fluorescent PROTACs via Click Chemistry

PROTACs are heterobifunctional molecules, and their modular synthesis is often facilitated by click chemistry.[][12][13] An alkyne-modified PROTAC precursor (containing either the target protein ligand or the E3 ligase ligand) can be efficiently conjugated to the azide group of this compound. This reaction, typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is high-yielding and occurs under mild conditions, preserving the integrity of the complex biological molecules.[6][]

Cellular Imaging and Localization

Once a Cy3-labeled PROTAC is synthesized, it can be introduced to live cells. Fluorescence microscopy, particularly confocal microscopy, can then be used to:

-

Confirm Cell Permeability: Visualize the uptake and accumulation of the PROTAC inside the cell.

-

Determine Subcellular Localization: Identify where the PROTAC localizes, such as the cytoplasm, nucleus, or specific organelles. This information is critical for understanding if the PROTAC can reach its target protein and the E3 ligase.[14]

Target Engagement Assays

A key step in PROTAC validation is confirming that it engages its intended target protein within the complex cellular environment.[9][15] Fluorescently labeled PROTACs are invaluable for:

-

In-Cell Target Engagement: Techniques like the NanoBRET™ Target Engagement assay can be adapted to measure the displacement of a tracer from the target protein by the Cy3-PROTAC, providing a quantitative measure of target binding in live cells.[16][17]

-

Binding Affinity Measurement: Fluorescence Polarization (FP) is a powerful in vitro technique to quantify the binding affinity between the Cy3-PROTAC and its purified target protein or E3 ligase.[8][18][19] The assay measures the change in the rotational speed of the fluorescent molecule upon binding to a larger protein, which directly correlates to binding affinity.[8][19]

Monitoring Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein.[14] A Cy3-labeled PROTAC can be used in imaging-based degradation assays:

-

High-Content Imaging: Automated microscopy can quantify the fluorescence intensity of an antibody-stained target protein on a cell-by-cell basis after treatment with the Cy3-PROTAC. This allows for the determination of key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14]

-

Live-Cell Degradation Kinetics: If the target protein is endogenously tagged with a fluorescent protein (e.g., GFP), the degradation kinetics can be monitored in real-time by observing the decrease in the GFP signal after the addition of the Cy3-PROTAC.[14]

Key Experimental Protocols

The following are representative protocols for the synthesis and application of a Cy3-labeled PROTAC.

Protocol 1: Synthesis of a Cy3-PROTAC via CuAAC Click Chemistry

This protocol describes the conjugation of an alkyne-containing PROTAC precursor to this compound.

Materials:

-

Alkyne-PROTAC precursor

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent (e.g., DMSO/water mixture)

-

HPLC for purification

Methodology:

-

Dissolve the Alkyne-PROTAC precursor and this compound (1.2 equivalents) in a DMSO/water (4:1) solution.

-

Prepare a fresh premix of CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.

-

Add the CuSO₄/THPTA premix to the reaction mixture.

-

Add a fresh solution of sodium ascorbate (1.0 eq) in water to initiate the reaction.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction and purify the Cy3-PROTAC product using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Live-Cell Imaging for PROTAC Localization

This protocol outlines the use of confocal microscopy to visualize the cellular uptake of a Cy3-PROTAC.

Materials:

-

Cells plated on glass-bottom imaging dishes

-

Cy3-PROTAC stock solution (in DMSO)

-

Complete cell culture medium

-

Hoechst 33342 stain (for nuclei)

-

Live-cell imaging solution (e.g., phenol red-free medium)

-

Confocal microscope with appropriate laser lines (e.g., 561 nm for Cy3) and filters.

Methodology:

-

Plate cells and allow them to adhere overnight.

-

Dilute the Cy3-PROTAC in pre-warmed complete medium to the desired final concentration (e.g., 1 µM).

-

Replace the medium in the imaging dish with the Cy3-PROTAC-containing medium.

-

Incubate the cells for the desired time (e.g., 4 hours) at 37°C and 5% CO₂.

-

In the final 15 minutes of incubation, add Hoechst 33342 to stain the nuclei.

-

Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound PROTAC.

-

Add fresh live-cell imaging solution to the dish.

-

Image the cells using the confocal microscope, acquiring images in the Cy3 channel (for the PROTAC) and the DAPI channel (for the nuclei).

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol details a competitive FP assay to measure the binding of a PROTAC to its target protein.[8]

Materials:

-

Purified target protein

-

Cy3-labeled tracer (a known fluorescent ligand for the target)

-

Unlabeled PROTAC competitor

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization.

Methodology:

-

Prepare a solution of the target protein and the Cy3-tracer in the assay buffer at concentrations optimized to yield a stable, high polarization signal.

-

Prepare a serial dilution of the unlabeled PROTAC competitor in the assay buffer.

-

In the 384-well plate, add a fixed volume of the protein/tracer mix to each well.

-

Add an equal volume of the serially diluted PROTAC competitor to the wells. Include controls with buffer only (for minimum polarization) and protein/tracer with no competitor (for maximum polarization).

-

Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the millipolarization (mP) values against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve using a suitable binding model to determine the IC₅₀, which can be converted to the inhibition constant (Ki).

Visualizations

The following diagrams illustrate key concepts in PROTAC development where this fluorescent linker is applied.

Caption: General mechanism of action for a PROTAC degrader.

Caption: Workflow for synthesizing and using a Cy3-labeled PROTAC.

Caption: Studying pathway disruption via PROTAC-mediated degradation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 3. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azide | BroadPharm [broadpharm.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Water Solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the water solubility characteristics of the fluorescent dye and linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This compound is a bifunctional reagent featuring a Cy3 fluorophore for detection and two distinct polyethylene glycol (PEG) linkers, one terminating in a methoxy group and the other in an azide group for covalent modification via click chemistry. The inclusion of hydrophilic PEG chains is a key design feature to enhance aqueous solubility.

Physicochemical Properties and Solubility

The structure of this compound incorporates two PEG4 linkers. The presence of these hydrophilic polyethylene glycol spacers significantly increases the water solubility of the otherwise hydrophobic cyanine dye core.[1][2] While specific quantitative solubility data for this exact molecule is not publicly available, product data for structurally similar compounds indicates its solubility profile. Analogous PEGylated cyanine dyes are confirmed to be soluble in water and various polar organic solvents.[1][2] The PEGylation strategy is widely employed to improve the solubility and reduce the non-specific binding of fluorescent dyes and other biomolecules in aqueous solutions.[3][4]

Table 1: Qualitative Solubility Data for Structurally Similar PEGylated Dyes

| Compound Name | Reported Solvents | Source |

| N-(m-PEG4)-N'-(azide-PEG3)-Cy5 | Water, DMSO, DMF, DCM | BroadPharm[1] |

| N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | Water, DMSO, DMF, DCM | BroadPharm[2] |

| Cy3 labeled polyethylene glycol | Aqueous solutions, most organic solvents | Nanocs[5] |

Note: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DCM (Dichloromethane).

Experimental Workflow: Biomolecule Labeling via Click Chemistry

This compound is designed for covalent labeling of biomolecules through copper-catalyzed or copper-free click chemistry. The azide group reacts efficiently with a terminal alkyne on a target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage. This workflow is fundamental to its application in biological research.

Caption: Workflow for labeling a biomolecule using click chemistry.

Experimental Protocol: Determination of Aqueous Solubility

The following protocol provides a standardized method for determining the aqueous solubility of a fluorescent probe like this compound by visual inspection. This method is adapted from standard operating procedures for chemical solubility assessment.[6]

Objective: To determine the maximum soluble concentration of the test compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) by visual inspection.

Materials:

-

This compound powder

-

Solvent (e.g., DMSO, for stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Bath sonicator

-

Benchtop centrifuge

-

Calibrated pipettes

Procedure:

-

Preparation of High-Concentration Stock Solution:

-

Accurately weigh a small amount of the compound (e.g., 1 mg).

-

Dissolve the compound in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. This is the primary stock.

-

-

Serial Dilution in Aqueous Buffer:

-

Prepare a series of microcentrifuge tubes, each containing a fixed volume of the aqueous buffer (e.g., 990 µL).

-

Add a small volume of the primary stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of 10 mg/mL stock into 990 µL buffer for a 100 µg/mL solution).

-

Vortex the tube vigorously for 1 minute.

-

-

Solubility Assessment by Visual Inspection:

-

Visually inspect the solution against a dark background. Check for any signs of precipitation, cloudiness, or particulates.[6]

-

If the solution is clear, the compound is soluble at this concentration. Proceed to prepare the next, higher concentration.

-

If precipitation is observed, the compound is not fully soluble.

-

-

Resolubilization Attempts (for insoluble samples):

-

Vortexing: Vortex the suspension for an additional minute.

-

Sonication: Place the tube in a bath sonicator for 15-30 minutes and visually inspect again.[6]

-

Heating: If still insoluble, incubate the tube at 37°C for 30 minutes.[6]

-

If the compound dissolves after any of these steps, it should be noted in the results.

-

-

Confirmation by Centrifugation:

-

For any solutions that appear hazy or where solubility is uncertain, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes.

-

Inspect the bottom of the tube for a pellet. The presence of a pellet indicates that the material is not fully dissolved.

-

-

Determining the Solubility Limit:

-

The highest concentration that results in a completely clear solution, with no visible particulates after mixing and centrifugation, is recorded as the approximate aqueous solubility under the tested conditions.

-

Table 2: Example Log for Solubility Determination

| Concentration (µg/mL) | Initial Observation (Post-Vortex) | Observation (Post-Sonication) | Observation (Post-Centrifugation) | Solubility Assessment |

| 10 | Clear | N/A | No Pellet | Soluble |

| 50 | Clear | N/A | No Pellet | Soluble |

| 100 | Slightly Hazy | Clear | No Pellet | Soluble |

| 200 | Hazy | Hazy | Pellet Observed | Insoluble |

Logical Pathway: From Probe Design to Application

The utility of this compound is a direct result of its rational design, where each component serves a specific function leading to a successful biological application.

Caption: Logical flow from molecular components to final application.

References

- 1. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 2. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Cy3 PEG acid, Cy3-PEG-COOH [nanocs.net]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Stability and Storage of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the bifunctional linker-dye conjugate, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is increasingly utilized in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for labeling biomolecules via "click chemistry." Understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results. This document synthesizes available data on the compound and its constituent functional groups—the Cy3 fluorophore, the azide moiety, and the polyethylene glycol (PEG) linkers—to provide a comprehensive overview of its chemical and physical properties.

Core Components and Their Inherent Stability

The stability of this compound is a composite of the individual stabilities of its three key components: the Cyanine3 (Cy3) dye, the azide functional group, and the PEG4 linkers.

-

Cy3 Dye: This fluorophore is known for its bright fluorescence in the orange-red spectrum (excitation/emission maxima at ~555/570 nm). However, like many cyanine dyes, it is susceptible to photobleaching—an irreversible loss of fluorescence upon exposure to excitation light.[1] Its fluorescence can also be influenced by the chemical environment, including pH and temperature.[2]

-

Azide Group (-N3): Organic azides are versatile functional groups used in click chemistry. Their stability is a key consideration for safety and reaction efficiency. The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[3][4] Organic azides can be sensitive to heat, light, and pressure, and care must be taken to avoid conditions that could lead to decomposition.[3][5]

-

PEG Linkers (-PEG4-): The two polyethylene glycol chains in the molecule enhance its solubility in aqueous media, a crucial property for biological applications.[6] PEGylation generally improves the biocompatibility of molecules and can offer a "stealth" property that reduces non-specific binding.

Recommended Storage and Handling

To maintain the integrity and functionality of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on data from suppliers and the known properties of the compound's functional groups.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | -20°C or lower | Minimizes thermal degradation of both the azide group and the Cy3 dye.[2][7][8] |

| Light | In the dark (e.g., amber vial) | Protects the Cy3 dye from photobleaching.[1][2][7] |

| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | Prevents hydrolysis and oxidation. |

| Form | Solid (lyophilized powder) | Generally more stable for long-term storage than solutions. |

| In Solution (Short-term) | pH 7.0-7.2 buffer (e.g., PBS) | Cy3 dyes can be unstable at pH values above 7.5.[9] Avoid acidic conditions which can react with the azide.[3][10] |

Factors Affecting Stability

Several environmental factors can compromise the stability of this compound, leading to degradation and loss of function.

1. Photostability: The Cy3 fluorophore is the most light-sensitive part of the molecule. Continuous or high-intensity light exposure will lead to irreversible photobleaching.[1][7] For applications requiring prolonged imaging, alternative, more photostable dyes like Alexa Fluor 555 might be considered.[1]

2. pH Sensitivity: The Cy3 dye's fluorescence and stability are pH-dependent. While relatively stable around neutral pH, its integrity can be compromised in basic conditions (pH > 7.5).[9] Conversely, acidic conditions (pH < 7.0) should be avoided as they can protonate the azide group to form hydrazoic acid, which is highly toxic and explosive.[3][5][10]

3. Thermal Stability: While storage at -20°C is recommended, the azide group itself is a high-energy functional group. Elevated temperatures can lead to the decomposition of the azide, releasing nitrogen gas.[11]

4. Chemical Incompatibility:

-

Acids: Strong acids react with azides to form dangerous hydrazoic acid.[5][10]

-

Heavy Metals: Contact with heavy metals (e.g., lead, copper, silver) or their salts can lead to the formation of highly shock-sensitive and explosive metal azides.[4][11] Use non-metal spatulas for handling.

-

Reducing Agents: While not extensively documented for this specific molecule, strong reducing agents may react with the azide group.

-

Halogenated Solvents: Solvents such as dichloromethane and chloroform should not be used with azides due to the potential for forming explosive compounds.[3][4]

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily affecting the azide and Cy3 moieties.

Caption: Key degradation routes for the linker-dye conjugate.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic experimental approach is required. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a robust method for this purpose.

General Protocol for Isothermal Stability Study via HPLC-Fluorescence

Objective: To determine the rate of degradation of this compound at various temperatures.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Buffer of choice (e.g., PBS, pH 7.2)

-

HPLC system with a C18 column and fluorescence detector

-

Temperature-controlled incubators or water baths

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

-

Working Solution Preparation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.2) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

-

Time-Zero Analysis (T=0): Immediately analyze the working solution via HPLC to establish the initial peak area, representing 100% integrity.

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is common.

-

Flow Rate: ~1.0 mL/min

-

Detection: Fluorescence detector set to Ex/Em = ~550/570 nm.

-

-

-

Incubation: Aliquot the working solution into multiple sealed vials and place them in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C). Protect all samples from light.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), remove one vial from each temperature condition.

-

HPLC Analysis: Allow the sample to return to room temperature and analyze by HPLC using the same method as the T=0 sample.

-

Data Analysis: Calculate the percentage of the remaining compound at each time point by comparing its main peak area to the T=0 peak area. The appearance of new peaks may indicate specific degradation products.

Caption: Generalized workflow for assessing chemical stability.

Conclusion

The utility of this compound in advanced bioconjugation techniques is clear. However, its multi-component nature necessitates a thorough understanding of its stability limitations. The primary concerns are the photolability of the Cy3 dye and the potential reactivity of the azide group. By adhering to strict storage conditions—namely, storage at -20°C in a dry, dark environment—and by carefully controlling experimental parameters such as pH and avoiding chemical incompatibilities, researchers can ensure the integrity of the molecule and the validity of their results. For quantitative applications, it is recommended that the stability of the compound be verified under the specific experimental conditions being used.

References

- 1. benchchem.com [benchchem.com]

- 2. luminwaves.com [luminwaves.com]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]

- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Azide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, interaction, trafficking, and function. The "click chemistry" family of reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific, efficient, and bio-orthogonal method for covalently attaching probes to biomolecules.[1][2][3][4] This reaction forms a stable triazole linkage between an azide and an alkyne.[4]

This application note provides a detailed two-part protocol for labeling proteins using N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The process first involves the introduction of a terminal alkyne group onto the target protein. Subsequently, the alkyne-modified protein is "clicked" to the azide-functionalized Cy3 dye. The dual PEG4 linkers on the labeling reagent enhance water solubility and minimize potential steric hindrance, ensuring efficient conjugation and maintaining the biological activity of the labeled protein.

Principle of the Method

The labeling strategy is a two-step process built upon the CuAAC reaction.

-

Protein Modification: A terminal alkyne functional group must first be introduced into the target protein. This can be achieved by reacting primary amines (e.g., the ε-amino group of lysine residues) with an alkyne-containing N-hydroxysuccinimide (NHS) ester.

-

CuAAC "Click" Reaction: The alkyne-modified protein is then specifically conjugated to the azide group of this compound. This reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][6] The reaction is highly selective and proceeds rapidly in aqueous buffers under mild conditions.[3][7]

Required Materials

Reagents and Buffers:

-

Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-7.5)

-

Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Modification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Click Reaction Buffer: 100 mM phosphate buffer, pH 7.0

-

Copper Catalyst Stock (10 mM): Copper(II) Sulfate (CuSO₄) in deionized water

-

Reducing Agent Stock (50 mM): Sodium Ascorbate in deionized water (prepare fresh)

-

Ligand Stock (Optional but Recommended): THPTA or BTTAA in deionized water

-

Purification: Size-exclusion chromatography columns (e.g., Sephadex G-25) or dialysis cassettes.[8][9][10]

Equipment:

-

Spectrophotometer

-

Microcentrifuge

-

Vortex mixer

-

Reaction tubes

-

Pipettes and tips

-

Chromatography system or dialysis equipment

Experimental Protocols

This protocol is divided into two main parts: protein modification with an alkyne handle and the subsequent click chemistry labeling reaction.

Part A: Protein Modification with a Terminal Alkyne

This procedure describes the modification of primary amines (lysine residues) on the target protein.

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers like Tris or glycine are incompatible as they will compete in the reaction.[11] The recommended protein concentration is 2-10 mg/mL.[11]

-

Prepare Alkyne-NHS Ester Stock: Immediately before use, dissolve the Alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. Mix gently and incubate for 1 hour at room temperature or 2 hours at 4°C.

-

Remove Excess Alkyne Reagent: Purify the alkyne-modified protein from the unreacted Alkyne-NHS ester using a size-exclusion spin column or dialysis against PBS, pH 7.2. This step is critical to prevent side reactions in the next stage.

Part B: CuAAC Labeling with this compound

-

Prepare Reagents:

-

Cy3-Azide Stock (10 mM): Dissolve this compound in DMSO.

-

Sodium Ascorbate Stock (50 mM): Dissolve 10 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh immediately before use.[12]

-

Copper(II) Sulfate Stock (10 mM): Dissolve 2.5 mg of CuSO₄•5H₂O in 1 mL of deionized water.

-

-

Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in order. It is recommended to perform these steps under an inert gas like argon or nitrogen to prevent oxidation.[12]

-

Alkyne-modified protein (from Part A)

-

This compound stock solution (use a 3- to 10-fold molar excess over the protein)

-

(Optional) Copper ligand (e.g., THPTA) to a final concentration of 1 mM. This protects the protein from damage by reactive oxygen species.[12]

-

Copper(II) Sulfate stock solution to a final concentration of 1 mM.

-

Sodium Ascorbate stock solution to a final concentration of 5 mM.

-

-

Incubation: Mix the reaction components gently. Protect the tube from light and incubate for 1-2 hours at room temperature.

-

Purification of Labeled Protein: Remove the excess Cy3-azide dye and reaction components by passing the mixture through a size-exclusion chromatography column (e.g., G-25).[9] Collect the fractions corresponding to the high-molecular-weight protein. The labeled protein will be visible as a colored band. Alternatively, dialysis can be used.[8][11]

-

Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Protect from light.

Data Analysis and Expected Results

Characterization of Labeled Protein

The success of the labeling reaction is quantified by the Degree of Labeling (DOL), also known as the dye-to-protein ratio.[8][13]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3 (~552 nm, A₅₅₂).

-

Calculate Protein Concentration:

-

The Cy3 dye also absorbs light at 280 nm. A correction factor (CF) is needed. For Cy3, the CF (A₂₈₀ / Aₘₐₓ) is approximately 0.08.

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₂ × CF)] / ε_protein

-

where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₅₂ / ε_dye

-

where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.

-

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Quantitative Data Summary

The optimal DOL depends on the specific application. Over-labeling can lead to fluorescence quenching and loss of protein function.[8] It is often necessary to optimize the molar excess of the dye in the reaction to achieve the desired DOL.[8]

| Parameter | Typical Range | Notes |

| Molar Excess of Dye | 3x - 10x | Start with a lower excess and titrate up to find the optimal ratio. |

| Reaction Time | 1 - 2 hours | Longer times may not significantly increase labeling but risk protein degradation. |

| Achieved DOL | 1 - 4 | A DOL of 2-4 is often ideal for imaging applications. |

| Protein Recovery | > 85% | Expected recovery after size-exclusion chromatography. |

Visualization of Workflow and Chemistry

Experimental Workflow

Caption: Workflow for two-step protein labeling using CuAAC click chemistry.

Click Chemistry Reaction Mechanism

Caption: Simplified schematic of the CuAAC "click" reaction for protein labeling.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Determination of dye/protein ratios in a labeling reaction between a cyanine dye and bovine serum albumin by micellar electrokinetic chromatography using a diode laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cy3-PEG4-Azide and Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)